molecular formula C20H14N4 B086751 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene CAS No. 1047-63-8

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene

Cat. No. B086751
CAS RN: 1047-63-8
M. Wt: 310.4 g/mol
InChI Key: WHEVDDQAPKQQAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been synthesized and characterized through various methods. For instance, Li et al. (2013) synthesized a similar molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, and characterized it using UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction. These techniques provided insights into the molecular geometry and vibrational frequencies of the compound (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene has been studied extensively. Cui and Lan (2007) investigated a structurally related compound and analyzed its molecular structure using crystallography. Such studies typically focus on the arrangement of atoms within the molecule and how this affects its properties and interactions (Cui & Lan, 2007).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene-like compounds often involves studying their behavior in various chemical environments. For example, the study by Sun et al. (2010) on similar compounds highlights how they react with metal ions under specific conditions, forming complex structures (Sun et al., 2010).

Scientific Research Applications

  • Supramolecular Chemistry and Crystallography : A study by Cui and Lan (2007) discusses a compound structurally related to 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene, focusing on its crystal structure and supramolecular chemistry (Cui & Lan, 2007).

  • Metal-Organic Frameworks (MOFs) : Li et al. (2012) explored the use of similar compounds in creating novel two-dimensional cadmium(II) coordination polymers, which are important in the field of MOFs (Li, Guo, Weng, & Lin, 2012).

  • Molecular Structure Analysis : A study by Li, Geng, He, and Cui (2013) analyzed the molecular structure, spectroscopy, and theoretical calculations of a compound related to 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene (Li, Geng, He, & Cui, 2013).

  • X-Ray Crystal Structures : Felsmann et al. (2012) synthesized derivatives of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene and studied their X-ray crystal structures, providing insights into their potential as inclusion hosts (Felsmann, Hübscher, Seichter, & Weber, 2012).

  • Coordination Networks : Abrahams et al. (2002) discussed the use of bis(imidazole) ligands, including 1,4-Bis(imidazol-1-ylmethyl)benzene, to form simple cubic networks in metal centers (Abrahams, Hoskins, Robson, & Slizys, 2002).

  • Functional Coordination Polymers : Sun et al. (2010) reported on metal–organic frameworks constructed from 1,4-Bis(imidazol-1-yl-methylene)-benzene, showcasing diverse structures from 1D to 3D (Sun, Qi, Wang, Che, & Zheng, 2010).

  • Synthesis of Coordination Polymer : Zhao et al. (2002) synthesized a cobalt(II) coordination polymer using 1,4-bis(imidazole-1-ylmethyl)benzene, demonstrating its potential as a microporous solid material (Zhao, Li, Wang, & Chen, 2002).

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEVDDQAPKQQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356736
Record name 2,2'-(1,4-Phenylene)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene

CAS RN

1047-63-8
Record name 2,2'-(1,4-Phenylene)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Li, Q Luo, H Cui, R Li, J Zhang, T Peng - ChemCatChem, 2018 - Wiley Online Library
Two new phosphine‐free Ru II ‐NNN pincer complexes ([RuCl(L1)(CH 3 CN) 2 ]Cl (1) and [RuCl(L2)(CH 3 CN) 2 ]Cl (2) [L1=2,6‐bis(1H‐imidazole‐2‐yl)pyridine, L2=2,6‐bis(1‐hexyl‐…
RM Shaker - ARKIVOC: Online Journal of Organic Chemistry, 2012 - researchgate.net
6.3. 1, 4-Phenylene-bis-pyridines and their fused derivatives 7. Six-membered Rings with Two Heteroatoms 7.1. 1, 4-Phenylene-bis-pyrimidines and their fused derivatives 7.2. 1, 4-…
Number of citations: 28 www.researchgate.net
D Serhiichuk, T Patniboon, Y Xia… - ACS Applied Polymer …, 2022 - ACS Publications
Polybenzimidazole doped with aqueous KOH has emerged as an attractive electrolyte system for high-rate alkaline water electrolysis since it combines high ion conductivity with low H …
Number of citations: 6 pubs.acs.org

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